Phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
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Overview
Description
Preparation Methods
The synthesis of phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves the reaction of 3-chloro-7-hydroxy-4-methylcoumarin with bis(2-chloroethyl) phosphoric acid . The reaction is typically carried out under controlled conditions to ensure the formation of the desired ester. The industrial production method follows a similar synthetic route, with optimization for large-scale production .
Chemical Reactions Analysis
Phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.
Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed to yield phosphoric acid derivatives and the corresponding alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Scientific Research Applications
Phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its biological activity, particularly its anthelmintic properties.
Medicine: It is used in veterinary medicine to treat parasitic infections in animals.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves the inhibition of cholinesterase enzymes in parasites. This inhibition leads to the accumulation of acetylcholine, causing paralysis and eventual death of the parasites . The molecular targets include cholinesterase enzymes, and the pathways involved are related to neurotransmission and muscle contraction .
Comparison with Similar Compounds
Phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester can be compared with similar compounds such as:
Phosphoric acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl bis(phenylmethyl) ester: This compound has a similar structure but different substituents, leading to variations in chemical properties and applications.
Phosphoric acid, 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl diethyl ester: Another related compound with different ester groups, affecting its reactivity and use.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinctive chemical and biological properties .
Properties
CAS No. |
4394-77-8 |
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Molecular Formula |
C14H15Cl2O6P |
Molecular Weight |
381.1 g/mol |
IUPAC Name |
bis(2-chloroethyl) (4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C14H15Cl2O6P/c1-10-8-14(17)21-13-9-11(2-3-12(10)13)22-23(18,19-6-4-15)20-7-5-16/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
JIRVRDYVMCZPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
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